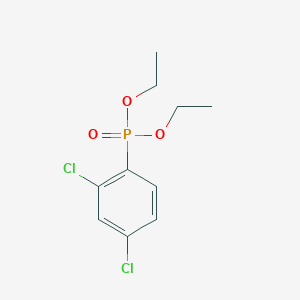![molecular formula C23H27NOSi B13699189 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is a chemical compound that features a benzylamine group protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis, particularly in the protection of amine groups to prevent unwanted reactions during multi-step synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine typically involves the protection of the hydroxyl group of benzylamine with the TBDPS group. The reaction is usually carried out using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran (THF) and are performed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The TBDPS group can be removed using tetrabutylammonium fluoride (TBAF) in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is utilized in various scientific research fields:
Biology: The compound can be used in the synthesis of biologically active molecules, where protection of the amine group is crucial.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
作用機序
The mechanism by which 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine exerts its effects primarily involves the protection of the amine group. The TBDPS group provides steric hindrance, preventing unwanted reactions at the amine site. This protection is particularly useful in multi-step synthesis, where selective deprotection can be achieved under specific conditions, such as treatment with fluoride ions .
類似化合物との比較
Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzylamine: Similar in structure but with dimethyl groups instead of diphenyl groups.
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is unique due to the presence of the diphenyl groups in the TBDPS moiety, which provides greater steric hindrance and stability compared to the dimethyl analogs. This makes it particularly useful in protecting amine groups in complex synthetic routes where selective deprotection is required .
特性
分子式 |
C23H27NOSi |
|---|---|
分子量 |
361.6 g/mol |
IUPAC名 |
[4-[tert-butyl(diphenyl)silyl]oxyphenyl]methanamine |
InChI |
InChI=1S/C23H27NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-17H,18,24H2,1-3H3 |
InChIキー |
NZSOHHRMZCUSIR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



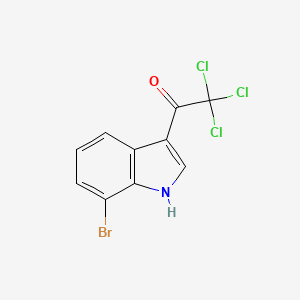
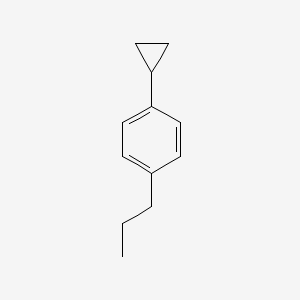
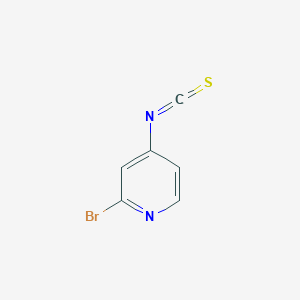
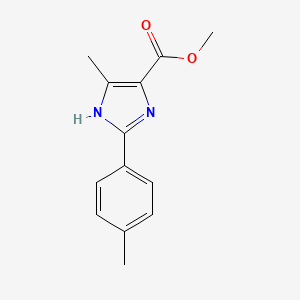
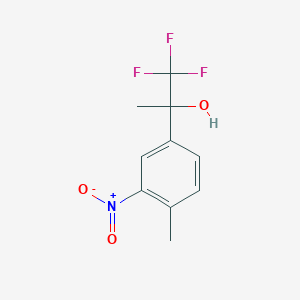
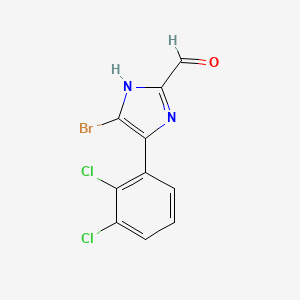
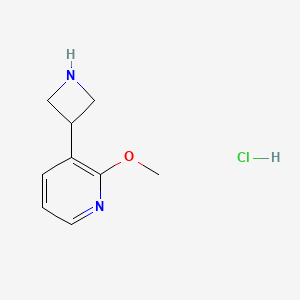
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
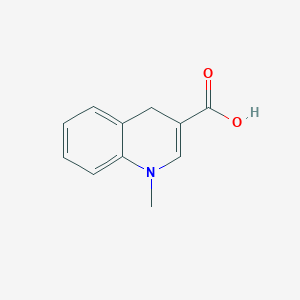
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)

